4-Aminobenzyl Cyanide: A Core Technical Guide for Synthetic and Medicinal Chemists
4-Aminobenzyl Cyanide: A Core Technical Guide for Synthetic and Medicinal Chemists
Introduction: A Versatile Bifunctional Building Block
4-Aminobenzyl cyanide, also known as (4-aminophenyl)acetonitrile, is a bifunctional aromatic compound featuring both a primary aromatic amine and a nitrile group. This unique combination of reactive sites makes it a highly valuable and versatile building block in organic synthesis. Its structure allows for orthogonal chemical transformations, enabling chemists to selectively manipulate one functional group while preserving the other, or to engage both in sequential or one-pot reactions. This guide provides an in-depth exploration of the fundamental properties, reactivity, and handling of 4-aminobenzyl cyanide, offering a technical resource for researchers in drug discovery, materials science, and fine chemical synthesis. We will delve into its physicochemical characteristics, spectroscopic profile, and key transformations, providing practical, field-proven insights and detailed experimental protocols.
Physicochemical and Structural Properties
Understanding the fundamental properties of a reagent is critical for its effective use in experimental design. 4-Aminobenzyl cyanide is typically a solid at room temperature, with its appearance ranging from white to light yellow or brown depending on purity.[1][2]
Structural and Identity Data
| Property | Value | Reference(s) |
| IUPAC Name | 2-(4-aminophenyl)acetonitrile | [3] |
| Synonyms | 4-Aminophenylacetonitrile, p-Aminobenzyl cyanide | [1][4] |
| CAS Number | 3544-25-0 | [4] |
| Molecular Formula | C₈H₈N₂ | [4] |
| Molecular Weight | 132.16 g/mol | [4] |
| InChIKey | YCWRFIYBUQBHJI-UHFFFAOYSA-N | [5] |
| SMILES | Nc1ccc(CC#N)cc1 |
Physical Properties
| Property | Value | Reference(s) |
| Appearance | White or colorless to brown/light yellow powder, lumps, or crystals | [1][2] |
| Melting Point | 42-48 °C | [1] |
| Boiling Point | 312 °C (at 760 mmHg) | [1][6] |
| Solubility | Slightly soluble in water; Soluble in methanol | [1] |
| Density | ~1.12 g/cm³ | [1] |
| Flash Point | 136.3 °C | [1] |
| pKa (predicted) | The pKa of the conjugate acid (anilinium ion) is estimated to be ~4-5. The predicted pKa for the isomeric 3-aminobenzyl cyanide is 4.12.[7] The para-amino group's basicity is slightly influenced by the weakly electron-withdrawing cyanomethyl group. |
Spectroscopic Profile
A comprehensive spectroscopic analysis is essential for confirming the identity and purity of 4-aminobenzyl cyanide.
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¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the benzylic methylene protons, and the amine protons. In CDCl₃, the aromatic protons typically appear as two doublets (an AA'BB' system) between δ 6.6 and 7.1 ppm. The benzylic methylene protons (CH₂) appear as a singlet around δ 3.6 ppm, and the amine (NH₂) protons present as a broad singlet around δ 3.7 ppm, though its position can vary with concentration and solvent.[3]
-
¹³C NMR: The carbon spectrum will show distinct signals for the four unique aromatic carbons, the methylene carbon, and the nitrile carbon (typically downfield, around 118-120 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by several key absorbances. A sharp, strong peak around 2250 cm⁻¹ is indicative of the C≡N (nitrile) stretch. The N-H stretching of the primary amine appears as a pair of medium peaks in the region of 3350-3450 cm⁻¹ . Additional bands corresponding to C-H and C=C aromatic stretches are also present.
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry typically shows a prominent molecular ion (M⁺) peak at m/z = 132.[3] A significant fragment at m/z = 106 corresponds to the loss of the cyanide radical (•CN), forming the aminobenzyl cation.
Chemical Reactivity and Transformations
The utility of 4-aminobenzyl cyanide stems from the distinct reactivity of its two functional groups. This allows for a wide array of chemical modifications.
Caption: Workflow for the synthesis of 4-Aminobenzyl Cyanide.
Methodology:
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Reaction Setup: In a suitable hydrogenation vessel, dissolve p-nitrophenylacetonitrile (10 g, 61.67 mmol) in methanol (50 mL).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (1.0 g) to the solution.
-
Hydrogenation: Seal the vessel, purge the system with hydrogen gas (H₂) four times, and then pressurize with H₂ to 0.5 MPa.
-
Reaction: Stir the mixture vigorously at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully vent the hydrogen atmosphere and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 4-aminobenzyl cyanide as a solid. The reported yield for this procedure is 99.1%. [4]
Protocol 2: Acid-Catalyzed Hydrolysis to 4-Aminophenylacetic Acid (Representative)
[5] This protocol is adapted from the well-established procedure for benzyl cyanide hydrolysis.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-aminobenzyl cyanide (e.g., 5 g, 37.8 mmol), water (30 mL), and concentrated sulfuric acid (22 mL). Caution: Add acid to water slowly and with cooling.
-
Reaction: Heat the mixture to reflux and stir for 3-4 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material.
-
Workup: Cool the reaction mixture slightly and pour it into cold water (50 mL) with stirring to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: The crude 4-aminophenylacetic acid can be purified by recrystallization from hot water.
Protocol 3: Reduction to 2-(4-Aminophenyl)ethanamine with LiAlH₄ (Representative)
[6] This protocol outlines a standard procedure for the powerful reduction of a nitrile to a primary amine. Caution: LiAlH₄ reacts violently with water. This reaction must be conducted under strictly anhydrous conditions.
Methodology:
-
Reaction Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add lithium aluminum hydride (LiAlH₄) (e.g., 1.5 eq) and anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Slowly add a solution of 4-aminobenzyl cyanide (1 eq.) in anhydrous THF to the stirred LiAlH₄ suspension.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours or until TLC indicates complete consumption of the starting material.
-
Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Extremely carefully and slowly, add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter.
-
Isolation: Stir the resulting suspension for 30 minutes, then filter through Celite®. Wash the filter cake thoroughly with ethyl acetate or dichloromethane.
-
Purification: Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude diamine, which can be further purified by chromatography or distillation.
Applications in Medicinal and Materials Chemistry
4-Aminobenzyl cyanide is a key intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its bifunctional nature allows it to be incorporated into heterocyclic scaffolds, which are prevalent in modern drug candidates.
-
Synthesis of Heterocycles for Kinase Inhibitors: The 4-aminobenzyl cyanide moiety is a precursor to various heterocyclic cores used in the development of protein kinase inhibitors. For example, the related compound 4-aminobenzonitrile is a key starting material for the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine , used to treat HIV. [8]The synthesis involves reacting the amine with a dichloropyrimidine, demonstrating a key reaction type applicable to 4-aminobenzyl cyanide. [8]This highlights the importance of this structural motif in accessing complex drug scaffolds.
-
Precursor to Bioactive Amines and Amides: As demonstrated in the protocols, 4-aminobenzyl cyanide can be converted to 4-aminophenylacetic acid and 2-(4-aminophenyl)ethanamine. These derivatives are themselves important building blocks. For instance, derivatives of 4-aminophenylacetic acid are used in the synthesis of beta-lactam antibiotics, and phenylethylamine scaffolds are common in neuroscience drug discovery.
Safety and Handling
4-Aminobenzyl cyanide is classified as toxic and requires careful handling.
-
Hazards: It is toxic if swallowed, in contact with skin, or if inhaled. Chronic exposure may lead to symptoms associated with cyanide, as it can be metabolized.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. Work should be conducted in a certified chemical fume hood. * Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong acids, strong bases, and strong oxidizing agents. [1]It is also noted to be light and air-sensitive, and storage under an inert gas atmosphere is recommended. * Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its toxicity, it should be handled as hazardous waste.
Conclusion
4-Aminobenzyl cyanide is a foundational building block whose value lies in the orthogonal reactivity of its amine and nitrile functionalities. It serves as a gateway to a diverse range of more complex molecules, including key pharmaceutical intermediates like substituted phenylacetic acids and phenylethylamines. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for any researcher aiming to leverage its synthetic potential. Its role in the construction of heterocyclic systems for drug discovery underscores its continued importance in modern medicinal chemistry.
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Pan, P., et al. (2013). Discovery and synthesis of novel 4-aminopyrrolopyrimidine Tie-2 kinase inhibitors for the treatment of solid tumors. Bioorganic & Medicinal Chemistry Letters, 23(10), 3059-3063. [Link]
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Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7175. [Link]
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4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (2019). Signal Transduction and Targeted Therapy. [Link]
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Török, B., et al. (2002). Selective heterogeneous catalytic hydrogenation of nitriles to primary amines in liquid phase: Part II: Hydrogenation of benzyl cyanide over palladium. Applied Catalysis A: General, 236(1-2), 1-7. [Link]
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